molecular formula C22H24N4O2 B11131539 [4-(3-methoxyphenyl)piperazino](1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

[4-(3-methoxyphenyl)piperazino](1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No.: B11131539
M. Wt: 376.5 g/mol
InChI Key: GDRGGDKILBTMGK-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)piperazinomethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a pyrazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)piperazinomethanone typically involves multi-step organic reactions. The initial step often includes the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl group through nucleophilic substitution reactions. The pyrazole ring is then synthesized separately and coupled with the piperazine derivative under controlled conditions. Common reagents used in these reactions include halogenated intermediates, base catalysts, and solvents like dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, including temperature, pressure, and reaction time, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)piperazinomethanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated intermediates and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction can produce methoxyphenylamine.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-methoxyphenyl)piperazinomethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its piperazine and pyrazole rings are known to interact with enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, 4-(3-methoxyphenyl)piperazinomethanone is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)piperazinomethanone involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The pyrazole ring may interact with other molecular pathways, leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(3-methoxyphenyl)piperazinomethanone stands out due to its unique combination of functional groups. The presence of both piperazine and pyrazole rings provides a versatile platform for various chemical modifications and applications. Its methoxyphenyl group adds further diversity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone

InChI

InChI=1S/C22H24N4O2/c1-24-21(16-20(23-24)17-7-4-3-5-8-17)22(27)26-13-11-25(12-14-26)18-9-6-10-19(15-18)28-2/h3-10,15-16H,11-14H2,1-2H3

InChI Key

GDRGGDKILBTMGK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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